molecular formula C22H36N2O6 B2799628 3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) CAS No. 470694-80-5

3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol)

Cat. No.: B2799628
CAS No.: 470694-80-5
M. Wt: 424.538
InChI Key: CZSCCJSCVPNPNR-UHFFFAOYSA-N
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Description

3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3'-(1,4-phenylenebis(oxy))bis(1-(((tetrahydrofuran-2-yl)methyl)amino)propan-2-ol) is unique due to its combination of functional groups, which confer a wide range of reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(oxolan-2-ylmethylamino)propoxy]phenoxy]-3-(oxolan-2-ylmethylamino)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O6/c25-17(11-23-13-21-3-1-9-27-21)15-29-19-5-7-20(8-6-19)30-16-18(26)12-24-14-22-4-2-10-28-22/h5-8,17-18,21-26H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZSCCJSCVPNPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(COC2=CC=C(C=C2)OCC(CNCC3CCCO3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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